4-Bromo-2-fluorobenzotrifluoride

描述

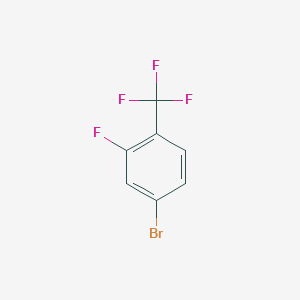

4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of 243.00 g/mol . It exists as a liquid at room temperature and is characterized by a trifluoromethyl (-CF₃) group at position 1, a fluorine atom at position 2, and a bromine atom at position 4 on the benzene ring. Key synonyms include 2-fluoro-4-bromobenzotrifluoride and 4-bromo-α,α,α,2-tetrafluorotoluene .

The compound is primarily used in scientific research as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials. It is commercially available in purities ≥98% from suppliers such as TCI America and BLDpharm, with packaging options ranging from 10g to 500g . Safety data indicate it is a skin, eye, and respiratory irritant (R36/37/38) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride . This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene . Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities . The compound is typically stored in sealed containers at low temperatures to maintain its stability .

化学反应分析

Types of Reactions

4-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce corresponding aniline derivatives, while oxidation reactions can yield various oxidized products .

科学研究应用

4-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 4-Bromo-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of bromine and fluorine atoms in the compound enhances its reactivity and allows it to participate in a variety of chemical transformations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-bromo-2-fluorobenzotrifluoride with key analogs, focusing on substituent positions, molecular features, and physical states:

*Predicted based on molecular weight and substituent polarity.

Key Observations:

- Positional Isomerism : The placement of bromine and fluorine significantly impacts reactivity. For example, in Suzuki coupling reactions, bromine at position 4 (as in the target compound) may undergo cross-coupling more readily than bromine at position 2 or 5 .

Reactivity Differences:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound deactivates the benzene ring, making electrophilic substitution challenging. In contrast, analogs with -OCF₃ or lacking fluorine (e.g., 4-bromobenzotrifluoride) show moderate activation .

- Halogen Reactivity : Bromine at position 4 (para to -CF₃) is more reactive in cross-coupling reactions than bromine at position 2 (ortho to -CF₃) due to steric hindrance .

生物活性

4-Bromo-2-fluorobenzotrifluoride (C7H3BrF4) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural characteristics, particularly the presence of bromine and fluorine substituents, suggest potential biological activities that warrant detailed investigation.

The compound features a benzene ring substituted with a bromine atom at the para position and a fluorine atom at the meta position, along with three trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 239.00 g/mol |

| Appearance | Colorless to pale yellow |

| Solubility | Soluble in organic solvents |

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that halogenated aromatic compounds, including this compound, may exhibit antimicrobial activity. The presence of bromine and fluorine can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Some derivatives of halogenated benzene compounds have been investigated for their anticancer properties. The electronic effects of fluorine and bromine may contribute to the inhibition of cancer cell proliferation by modulating enzyme activity or inducing apoptosis.

- Enzyme Inhibition : Research indicates that halogenated compounds can act as enzyme inhibitors. For instance, studies on related compounds have shown potential in inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various brominated and fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that halogenation significantly enhanced activity compared to non-halogenated analogs, suggesting a similar potential for this compound .

- Anticancer Screening : In vitro assays conducted on derivatives of benzotrifluoride revealed that certain substitutions could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). While direct data on this compound is lacking, its structural similarities imply it could exhibit comparable effects .

Research Findings

The following table summarizes findings from various studies on related compounds:

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for preparing 4-Bromo-2-fluorobenzotrifluoride?

- Methodological Answer : Halogenation of fluorobenzotrifluoride derivatives using brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled conditions is a typical route. Alternatively, cross-coupling reactions involving fluorinated precursors and bromine-containing reagents can be employed. For multi-step syntheses, intermediates like boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) may be used to introduce functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine substitution patterns and electronic environments.

- ¹H/¹³C NMR : For identifying aromatic protons and carbon frameworks, noting coupling constants to resolve ortho/meta/para effects.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope split).

- IR Spectroscopy : To detect functional groups like C-F and C-Br stretches.

- Reference NIST databases for spectral validation .

Q. What intermediates derived from this compound are pivotal in organic synthesis?

- Methodological Answer :

- Boronic Acids : 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) is a key intermediate for Suzuki-Miyaura cross-couplings .

- Cinnamic Acid Derivatives : 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) serves as a precursor for Heck reactions or photopolymerization studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions to identify reactive sites. The trifluoromethyl (-CF₃) group acts as a strong meta-director, while bromine and fluorine influence ortho/para selectivity. Computational tools like Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) to validate experimental outcomes .

Q. What challenges arise in resolving crystallographic data for halogenated benzotrifluoride derivatives?

- Methodological Answer : Heavy atoms like bromine cause absorption errors, complicating X-ray diffraction. Use software like WinGX or ORTEP-3 for structure refinement, applying multi-scan corrections. High-resolution data (e.g., synchrotron sources) and low-temperature crystallography (100 K) mitigate thermal motion artifacts .

Q. How do conflicting ¹H NMR data in fluorinated aromatics arise, and how can they be resolved?

- Methodological Answer : Signal splitting from scalar coupling (³JHF) and dynamic effects (e.g., rotamers in trifluoromethyl groups) may cause discrepancies. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to isolate splitting patterns. Compare with computed NMR shifts (DFT) for validation .

Q. What strategies optimize palladium-catalyzed cross-couplings using this compound?

- Methodological Answer :

- Ligand Selection : Bulky ligands (e.g., XPhos) enhance reactivity with electron-deficient aryl bromides.

- Solvent Systems : Use toluene/DMF mixtures to balance solubility and catalyst stability.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min at 120°C vs. 24 hrs conventional heating).

- Monitor intermediates via LC-MS to troubleshoot low yields .

Q. How does the steric and electronic profile of this compound influence its stability under acidic/basic conditions?

- Methodological Answer : The -CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack but increases susceptibility to nucleophilic substitution at the bromine site. Stability studies (TGA/DSC) under varying pH (1–14) reveal decomposition thresholds. Use buffered conditions (pH 7–9) for aqueous reactions to minimize hydrolysis .

Q. Data Analysis & Experimental Design

Q. How to design kinetic studies for halogen exchange reactions in this compound?

- Methodological Answer :

- Variable-Time Sampling : Quench aliquots at intervals (0–48 hrs) and analyze via GC-MS to track bromide release.

- Activation Energy Calculation : Perform Arrhenius plots using rate constants derived at 25°C, 40°C, and 60°C.

- Computational Modeling : Compare experimental activation barriers with DFT-derived transition states .

Q. What statistical approaches reconcile contradictory bioactivity data in fluorinated compound libraries?

属性

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPBVXQEVBURGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382346 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142808-15-9 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。